N-omega-Hydroxy-L-arginine

Catalog No.
S1915561
CAS No.
53054-07-2
M.F
C6H14N4O3
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-omega-Hydroxy-L-arginine

CAS Number

53054-07-2

Product Name

N-omega-Hydroxy-L-arginine

IUPAC Name

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1

InChI Key

FQWRAVYMZULPNK-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Synonyms

6-NOHA, N(G)-hydroxy-L-arginine, N(omega)-hydroxy-L-arginine, N(omega)-hydroxyarginine, N-omega-hydroxy-L-arginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NO

Description

N(5)-[amino(hydroxyimino)methyl]-L-ornithine is a N(omega)-hydroxy-L-arginine and a N(5)-[amino(hydroxyimino)methyl]ornithine. It is a tautomer of a N(5)-[(hydroxyamino)(imino)methyl]-L-ornithine and a N(5)-[amino(hydroxyimino)methyl]-L-ornithine zwitterion.

N-omega-Hydroxy-L-arginine is a derivative of the amino acid L-arginine, classified as an organic compound within the category of arginine and its derivatives. It serves as a crucial intermediate in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. N-omega-Hydroxy-L-arginine is produced through the hydroxylation of L-arginine, primarily catalyzed by nitric oxide synthase enzymes, which utilize nicotinamide adenine dinucleotide phosphate as a cofactor. This compound is characterized by its basic nature and plays significant roles in metabolic pathways across various organisms, from bacteria to humans .

  • Nitric Oxide Synthesis: It is primarily involved in the synthesis of nitric oxide from L-arginine. Nitric oxide synthase catalyzes the conversion of N-omega-Hydroxy-L-arginine into nitric oxide and L-citrulline, with oxygen serving as a source for the ureido oxygen in L-citrulline .
  • Oxidation Reactions: N-omega-Hydroxy-L-arginine can undergo oxidation reactions, which may involve reactive oxygen species. These reactions are influenced by pH and can lead to the formation of various nitrogen oxides .
  • Inhibition of Arginase: It has been shown to inhibit arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, thereby influencing arginine metabolism and nitric oxide production .

The biological activity of N-omega-Hydroxy-L-arginine is multifaceted:

  • Nitric Oxide Production: As an intermediate in nitric oxide synthesis, it plays a pivotal role in cardiovascular health, neuronal signaling, and immune responses .
  • Cell Growth Regulation: N-omega-Hydroxy-L-arginine appears to interfere with cell proliferation by inhibiting arginase activity, suggesting potential applications in cancer biology and therapeutic interventions .
  • Metabolic Disorders: In humans, it is implicated in conditions such as hyperornithinemia with gyrate atrophy, highlighting its relevance in metabolic disorders .

N-omega-Hydroxy-L-arginine can be synthesized through several methods:

  • Enzymatic Hydroxylation: The most common method involves the enzymatic hydroxylation of L-arginine by nitric oxide synthase. This process requires cofactors such as tetrahydrobiopterin and NADPH .
  • Chemical Synthesis: Various chemical approaches have been developed to synthesize N-omega-Hydroxy-L-arginine, including oxidation reactions involving peracids or other oxidizing agents .
  • Bioconversion Techniques: Recent advancements include bioconversion methods using microbial systems that can efficiently produce N-omega-Hydroxy-L-arginine from L-arginine under controlled conditions .

N-omega-Hydroxy-L-arginine has several applications across different fields:

  • Pharmaceuticals: Due to its role in nitric oxide production, it is being explored for cardiovascular therapies and as a potential treatment for conditions related to impaired nitric oxide synthesis .
  • Biomarker Potential: Its presence in certain foods suggests that it could serve as a biomarker for dietary intake and metabolic health monitoring .
  • Research Tool: It is used extensively in biochemical research to study nitric oxide pathways and arginine metabolism .

Studies have shown that N-omega-Hydroxy-L-arginine interacts with various biological systems:

  • Nitric Oxide Synthase Interactions: It acts as a substrate for nitric oxide synthase, influencing the enzyme's activity and thus impacting nitric oxide levels within cells .
  • Arginase Inhibition Studies: Research indicates that N-omega-Hydroxy-L-arginine inhibits arginase activity, which has implications for therapeutic strategies targeting arginine metabolism in diseases like cancer and cardiovascular disorders .
  • Reactivity with Reactive Oxygen Species: Its reactivity with reactive oxygen species has been studied to understand its stability and potential effects on cellular redox states .

N-omega-Hydroxy-L-arginine shares structural and functional similarities with several other compounds derived from L-arginine:

Compound NameStructure/FunctionUnique Features
L-ArgininePrecursor for nitric oxide; involved in protein synthesisEssential amino acid; direct substrate for nitric oxide synthase
N-Omega-Hydroxy-D-arginineStructural analog; not a substrate for nitric oxide synthaseDifferent stereochemistry; less biological activity
N-Omega-Nor-L-arginineAnalog that releases biologically active moleculesSpontaneously releases NO-like molecules
L-CitrullineProduct of L-arginine metabolism; involved in urea cycleImportant for amino acid recycling; enhances NO production

N-omega-Hydroxy-L-arginine is unique due to its specific role as an intermediate in nitric oxide synthesis while also exhibiting inhibitory effects on arginase activity, distinguishing it from other similar compounds that do not share these dual functions .

Endogenous Production Mechanisms

Nitric Oxide Synthase-Mediated Formation from L-arginine

The primary endogenous production of N-omega-Hydroxy-L-arginine occurs through the catalytic action of nitric oxide synthase enzymes, which catalyze a two-step oxidative process [1] [2]. The first step involves the hydroxylation of L-arginine to form N-omega-Hydroxy-L-arginine, followed by the subsequent oxidation of this intermediate to produce nitric oxide and L-citrulline [1] [3] [2].

Kinetic studies have demonstrated that N-omega-Hydroxy-L-arginine exhibits an apparent Km value of 6.6 μM and a Vmax of 99 nmol·min⁻¹·mg⁻¹ when utilized as a substrate by macrophage nitric oxide synthase [1]. These values are remarkably similar to those observed with L-arginine as substrate, which shows a Km of 2.3 μM and Vmax of 54 nmol·min⁻¹·mg⁻¹ [1]. The stereochemical specificity of this reaction is evidenced by the fact that N-omega-Hydroxy-D-arginine cannot serve as a substrate for nitric oxide synthase [1].

The enzymatic formation proceeds through a compound I heme species, analogous to the cytochrome P450 mechanism [4] [5]. During this hydroxylation reaction, the nitric oxide synthase enzyme exclusively hydroxylates the terminal guanidino nitrogen of L-arginine [1]. Stable isotope studies have confirmed that molecular oxygen serves as the source of the hydroxyl group incorporated into the N-omega-Hydroxy-L-arginine structure [1].

NADPH and Tetrahydrobiopterin Cofactor Requirements

The formation of N-omega-Hydroxy-L-arginine from L-arginine requires the coordinated action of multiple cofactors, with NADPH and tetrahydrobiopterin serving as essential electron donors [1] [6] [7]. Both cofactors are absolutely required for the synthesis of nitric oxide from either N-omega-Hydroxy-L-arginine or L-arginine substrates [1].

The stoichiometric analysis reveals distinct NADPH consumption patterns depending on the substrate utilized. When L-arginine serves as the substrate, the synthesis of 1 mol of nitric oxide is coupled to the oxidation of 1.52 ± 0.02 mol of NADPH [1]. In contrast, when N-omega-Hydroxy-L-arginine is used as substrate, only 0.53 ± 0.04 mol of NADPH is oxidized per mol of nitric oxide formed [1]. This differential consumption pattern supports the mechanism whereby N-omega-Hydroxy-L-arginine is generated as an intermediate through an NADPH-dependent hydroxylation of L-arginine [1].

Tetrahydrobiopterin functions as a critical cofactor that provides an additional electron during the catalytic cycle, which is subsequently replaced during enzyme turnover [8] [6]. The cofactor performs both structural and biochemical functions, stabilizing the active nitric oxide synthase homodimer and inducing conformational changes that promote catalytic activity [7]. Biochemically, tetrahydrobiopterin donates an electron to produce a transient tetrahydrobiopterin radical, which is required for the oxidation of L-arginine to N-omega-Hydroxy-L-arginine [7] [9].

The electron transfer mechanism involves NADPH providing electrons that flow through the sequence: NADPH → FAD → FMN → heme → O₂ [10]. Tetrahydrobiopterin provides an additional electron during the catalytic cycle and forms a radical species that must be reduced for continued catalysis [9]. Recent evidence suggests that the nitric oxide synthase heme may act as a conduit to transfer electrons from the FMN cofactor to the tetrahydrobiopterin radical, enabling efficient cofactor recycling [9].

Catabolic Fate and Metabolic Byproducts

Conversion to Nitric Oxide and L-citrulline

The primary catabolic fate of N-omega-Hydroxy-L-arginine involves its conversion to nitric oxide and L-citrulline through the second step of the nitric oxide synthase reaction [1] [4] [3]. This oxidative transformation represents the completion of the two-step nitric oxide biosynthetic pathway that begins with the hydroxylation of L-arginine.

Stable isotope studies have conclusively demonstrated that nitric oxide synthase exclusively oxidizes the hydroxylated nitrogen atom of N-omega-Hydroxy-L-arginine, forming nitric oxide and L-citrulline as products [1] [3]. The oxygen atom incorporated into the ureido group of L-citrulline is derived from molecular oxygen, consistent with the monooxygenase mechanism of nitric oxide synthase [1].

The conversion mechanism involves the formation of a ferric peroxo/hydroperoxo heme species that participates in the oxidation of N-omega-Hydroxy-L-arginine [11] [5]. This second step of nitric oxide synthesis is enzymatically unprecedented and proceeds via a ferric peroxo heme intermediate, distinct from the compound I mechanism involved in the initial hydroxylation step [4] [11].

Under specific conditions involving hydrogen peroxide-dependent reactions, alternative products can be formed from N-omega-Hydroxy-L-arginine. These include N-delta-cyanoornithine, along with inorganic products such as nitrite and nitrate, presumably arising from the oxidation of nitric oxide [12]. However, these alternative pathways operate at significantly slower rates compared to the standard NADPH and oxygen-dependent reaction [12].

The physiological significance of N-omega-Hydroxy-L-arginine conversion extends beyond simple substrate consumption. The L-citrulline produced can be recycled back to L-arginine through the citrulline-nitric oxide cycle, involving argininosuccinate synthase and argininosuccinate lyase [13] [14]. This recycling mechanism ensures sustained nitric oxide production under conditions of prolonged enzyme activation [14].

Arginase-Competitive Pathways in Urea Cycle

N-omega-Hydroxy-L-arginine demonstrates potent inhibitory activity against arginase enzymes, establishing a competitive relationship with the urea cycle pathway [15] [16] [17]. This inhibition represents a critical regulatory mechanism that modulates the balance between nitric oxide synthesis and urea production.

The compound exhibits remarkable potency as an arginase inhibitor, with a Ki value of 150 μM against purified bovine liver arginase, making it one of the most powerful arginase inhibitors reported [15] [18]. The inhibition extends across different arginase sources, with IC₅₀ values of 150 μM for rat liver homogenates and 450 μM for murine macrophages [15]. The stereochemical specificity is maintained, as D-N-omega-Hydroxy-L-arginine shows much lower inhibitory activity [15].

The structural requirements for arginase recognition include the free carboxyl group and alpha-amino group functions, which are essential for enzyme binding [15]. The competitive nature of this inhibition suggests that N-omega-Hydroxy-L-arginine binds to the same active site as L-arginine, effectively preventing the conversion of L-arginine to L-ornithine and urea [15] [19].

The physiological implications of this competitive inhibition are significant for cellular metabolism. During periods of enhanced nitric oxide synthase activity, the accumulation of N-omega-Hydroxy-L-arginine can effectively suppress arginase activity, thereby preserving L-arginine availability for continued nitric oxide synthesis [15] [17]. This mechanism has been demonstrated in various cell types, including stimulated macrophages where N-omega-Hydroxy-L-arginine concentrations can reach levels sufficient to produce significant arginase inhibition [15].

Potential hydrolysis products of N-omega-Hydroxy-L-arginine, including L-citrulline, hydroxyurea, and hydroxylamine, show no inhibitory activity toward arginase at concentrations up to 2 mM [15] [18]. This specificity ensures that the regulatory effects are attributable specifically to the intact N-omega-Hydroxy-L-arginine molecule rather than its degradation products.

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

190.10659032 g/mol

Monoisotopic Mass

190.10659032 g/mol

Heavy Atom Count

13

LogP

-2.567

UNII

J2FGL272NZ

Sequence

X

Other CAS

53054-07-2

Wikipedia

N-Omega-Hydroxy-L-Arginine

Dates

Modify: 2024-02-18

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